molecular formula C10H11NO2 B1429167 1-Ethyl-4-(2-nitroethenyl)benzene CAS No. 62248-87-7

1-Ethyl-4-(2-nitroethenyl)benzene

Cat. No.: B1429167
CAS No.: 62248-87-7
M. Wt: 177.2 g/mol
InChI Key: IZWSBQRAUOSJFM-UHFFFAOYSA-N
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Description

1-Ethyl-4-(2-nitroethenyl)benzene is an organic compound with the molecular formula C10H11NO2 and a molecular weight of 177.2 g/mol . This compound is characterized by an ethyl group and a nitroethenyl group attached to a benzene ring. It is primarily used in research and industrial applications due to its unique chemical properties.

Preparation Methods

The synthesis of 1-Ethyl-4-(2-nitroethenyl)benzene typically involves electrophilic aromatic substitution reactions. One common method includes the nitration of ethylbenzene followed by the condensation of the resulting nitro compound with an aldehyde under basic conditions . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

1-Ethyl-4-(2-nitroethenyl)benzene undergoes various chemical reactions, including:

Scientific Research Applications

1-Ethyl-4-(2-nitroethenyl)benzene is utilized in various scientific research fields:

    Chemistry: It serves as a precursor in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is used in studies involving the interaction of nitroaromatic compounds with biological systems.

    Medicine: Research into potential pharmaceutical applications, particularly in the development of drugs targeting specific biochemical pathways.

    Industry: It is employed in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-Ethyl-4-(2-nitroethenyl)benzene involves its interaction with molecular targets through electrophilic aromatic substitution reactions. The nitro group, being an electron-withdrawing group, makes the benzene ring more susceptible to nucleophilic attack, facilitating various chemical transformations .

Comparison with Similar Compounds

1-Ethyl-4-(2-nitroethenyl)benzene can be compared to other nitroaromatic compounds such as:

This compound’s unique combination of functional groups makes it particularly valuable in research and industrial applications, distinguishing it from other similar compounds.

Properties

IUPAC Name

1-ethyl-4-(2-nitroethenyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO2/c1-2-9-3-5-10(6-4-9)7-8-11(12)13/h3-8H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZWSBQRAUOSJFM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C=C[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50738341
Record name 1-Ethyl-4-(2-nitroethenyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50738341
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62248-87-7
Record name 1-Ethyl-4-(2-nitroethenyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50738341
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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